2-(Chlorométhyl)pyrimidin-4-amine

Vue d'ensemble

Description

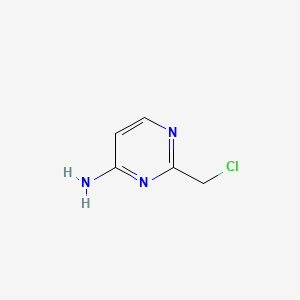

2-(Chloromethyl)pyrimidin-4-amine (CMPA) is an organic compound with a molecular weight of 143.5 g/mol. It is an important intermediate in the synthesis of a variety of organic compounds. CMPA is used in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various amino acids and peptides. CMPA has been studied extensively for its synthetic, biochemical, and physiological effects.

Applications De Recherche Scientifique

Applications anti-inflammatoires

2-(Chlorométhyl)pyrimidin-4-amine : a été étudié pour son potentiel en tant qu'agent anti-inflammatoire. Les dérivés de pyrimidine, y compris ce composé, ont montré des effets inhibiteurs contre les principaux médiateurs inflammatoires tels que la prostaglandine E2, la synthase inductible de l'oxyde nitrique, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Ces résultats suggèrent que This compound pourrait être synthétisé en de nouveaux analogues avec des activités anti-inflammatoires accrues et une toxicité minimale.

Propriétés antioxydantes

La recherche indique que les pyrimidines, y compris This compound, présentent des propriétés antioxydantes. Cette caractéristique est cruciale car les antioxydants jouent un rôle important dans la protection des cellules contre le stress oxydatif, qui peut conduire à des maladies chroniques .

Activités antibactériennes et antivirales

Les composés pyrimidiniques sont reconnus pour leurs activités antibactériennes et antivirales. Le cadre structurel de This compound permet le développement de nouveaux dérivés qui pourraient potentiellement servir d'agents efficaces contre les infections bactériennes et virales .

Effets antifongiques et antituberculeux

Les effets antifongiques et antituberculeux des pyrimidines en font des outils précieux dans le développement de traitements contre les infections fongiques et la tuberculose. This compound pourrait être utilisé comme point de départ pour synthétiser des composés ciblant ces maladies .

Synthèse de nouveaux analogues de pyrimidine

This compound : sert d'intermédiaire clé dans la synthèse de nouveaux analogues de pyrimidine. Ces analogues ont le potentiel d'exhiber diverses activités pharmacologiques, élargissant ainsi la portée des applications thérapeutiques .

Études de relation structure-activité (SAR)

Les études SAR sont essentielles pour comprendre le potentiel pharmacologique des composés chimiques. This compound est utilisé dans les études SAR pour déterminer la relation entre la structure chimique des pyrimidines et leur activité biologique. Cette recherche peut guider la conception de nouveaux composés aux effets thérapeutiques ciblés .

Mécanisme D'action

- Specifically, it inhibits the expression and activities of certain vital inflammatory mediators, including:

- Prostaglandin E2 (PGE2) : PGE2 is a key inflammatory mediator produced by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2 activity, this compound reduces PGE2 generation .

Target of Action

Analyse Biochimique

Biochemical Properties

2-(Chloromethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, 2-(Chloromethyl)pyrimidin-4-amine can bind to nucleic acids, influencing DNA and RNA synthesis .

Cellular Effects

2-(Chloromethyl)pyrimidin-4-amine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 2-(Chloromethyl)pyrimidin-4-amine impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(Chloromethyl)pyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis. Additionally, 2-(Chloromethyl)pyrimidin-4-amine can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-(Chloromethyl)pyrimidin-4-amine remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

2-(Chloromethyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with COX enzymes influences the production of prostaglandins, which are key mediators of inflammation .

Transport and Distribution

Within cells and tissues, 2-(Chloromethyl)pyrimidin-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus can affect gene expression by interacting with DNA .

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect enzyme activity and metabolic processes .

Propriétés

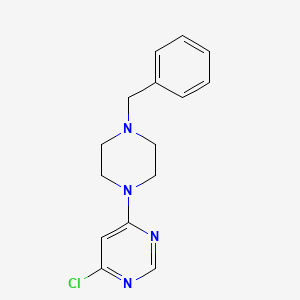

IUPAC Name |

2-(chloromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAQENUKTAOJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612135 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79651-35-7 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)